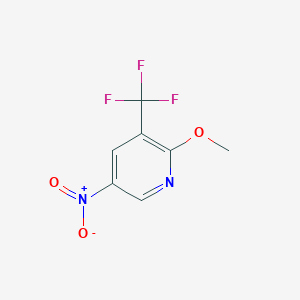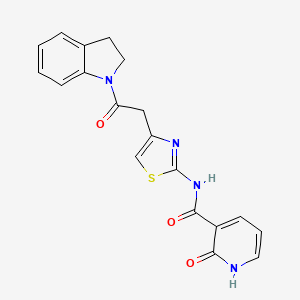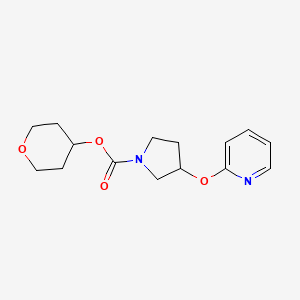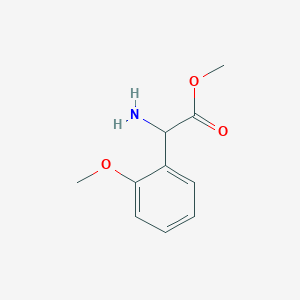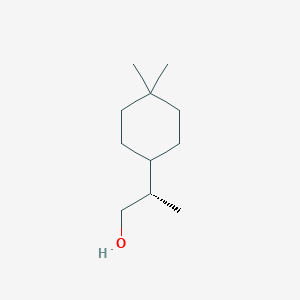![molecular formula C19H20N2O6 B2811914 (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2210222-26-5](/img/structure/B2811914.png)
(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxole structure , which is a type of aromatic organic compound. This structure is often found in various pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using Pd-catalyzed arylation .Molecular Structure Analysis
The compound contains a benzo[d][1,3]dioxole structure, an acryloyl group, a piperidin-4-yl group, and a morpholine-3,5-dione group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Reaction Studies
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives: Novel rearrangements to form 2-piperidinyl-tetrahydroquinolinones have been observed in reactions of enaminonitrile with certain cyclohexanedione derivatives. This highlights the potential of morpholine and piperidine derivatives in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
- Ring Opening Reactions: The compound's ring-opening reaction with cyclic secondary amines has been studied, demonstrating its reactivity and potential application in synthesizing novel heterocyclic structures (Šafár̆ et al., 2000).
Chemical Synthesis
- Synthesis of Dihydrobenzofuranone Derivatives: The compound has been utilized in the synthesis of dihydrobenzofuranone derivatives with significant antiulcer activities, showcasing its medicinal chemistry applications (Kitazawa et al., 1989).
- Tricyclo[5.3.1.04,9]undecan-2,6-diones Synthesis: It's involved in the synthesis of tricyclo[5.3.1.04,9]undecan-2,6-diones, indicating its role in creating complex molecular architectures (Ahmed et al., 2001).
Polymer Research
- Visible Light Initiators in Polymers: Acrylated naphthalimide derivatives, which include morpholine and piperidine structures, have been designed for use as one-component visible light initiators in polymer research, demonstrating their applicability in advanced material science (Yang et al., 2018).
- Biodegradable Polyesteramides: The compound is integral to the synthesis of biodegradable polyesteramides with pendant functional groups, showing its potential in developing new biodegradable materials (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activities
- Synthesis of 1,5-Benzothiazepine Derivatives: It has been used in synthesizing derivatives with notable anti-inflammatory activities, indicating its use in developing new antimicrobial agents (Annapurna & Jalapathi, 2014).
- Acetylcholinesterase Inhibitors: Morpholine and piperidine derivatives are explored for their role in synthesizing acetylcholinesterase inhibitors, highlighting their significance in neurological disorder treatments (Sugimoto et al., 1995).
properties
IUPAC Name |
4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(4-2-13-1-3-15-16(9-13)27-12-26-15)20-7-5-14(6-8-20)21-18(23)10-25-11-19(21)24/h1-4,9,14H,5-8,10-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYYMKZYPTVDZ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

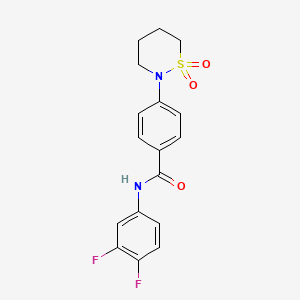
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)
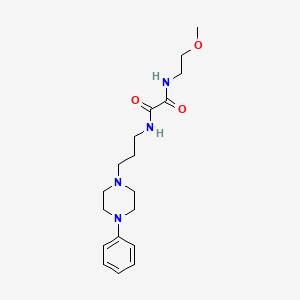
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)
